3-Chloro-6-[(triphenyl-lambda~5~-phosphanylidene)amino]pyridazine
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Overview
Description
3-Chloro-6-[(triphenyl-lambda~5~-phosphanylidene)amino]pyridazine is a chemical compound with the molecular formula C15H10ClN3P. It features a pyridazine ring substituted with a chlorine atom and a triphenylphosphine group. This compound has applications in both synthetic chemistry and medicinal research .
Preparation Methods
Synthetic Routes:
Nickel-Catalyzed Cross-Coupling Reaction: 3-Chloro-6-methylpyridazine (a related compound) can undergo nickel-catalyzed cross-coupling reactions with aromatic and heteroaromatic halides.
Other Methods: While specific synthetic routes for 3-Chloro-6-[(triphenyl-lambda~5~-phosphanylidene)amino]pyridazine are not widely documented, similar strategies involving halogenation and coupling reactions may be explored.
Industrial Production:
Information on large-scale industrial production methods for this compound is limited. Research and development in this area would be valuable.
Chemical Reactions Analysis
3-Chloro-6-[(triphenyl-lambda~5~-phosphanylidene)amino]pyridazine can participate in various chemical reactions:
Substitution Reactions: It can undergo nucleophilic substitution reactions at the chlorine atom.
Cross-Coupling Reactions: As mentioned earlier, it reacts with aromatic and heteroaromatic halides in nickel-catalyzed cross-coupling reactions.
Functional Group Transformations: The triphenylphosphine group can be modified through various reactions.
Common reagents and conditions depend on the specific reaction, but typical conditions include suitable solvents, catalysts, and appropriate temperatures.
Scientific Research Applications
Medicinal Chemistry: Researchers explore its potential as a p38MAP kinase inhibitor for treating autoimmune and inflammatory diseases.
Materials Science: Its unique structure may find applications in materials design and catalysis.
Biological Studies: Investigating its interactions with biological targets could reveal further applications.
Mechanism of Action
The exact mechanism by which 3-Chloro-6-[(triphenyl-lambda~5~-phosphanylidene)amino]pyridazine exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets or pathways.
Comparison with Similar Compounds
While direct analogs of this compound are scarce, its triphenylphosphine moiety sets it apart. Similar compounds include other pyridazines and phosphine-containing molecules.
Properties
Molecular Formula |
C22H17ClN3P |
---|---|
Molecular Weight |
389.8 g/mol |
IUPAC Name |
(6-chloropyridazin-3-yl)imino-triphenyl-λ5-phosphane |
InChI |
InChI=1S/C22H17ClN3P/c23-21-16-17-22(25-24-21)26-27(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H |
InChI Key |
JXNRNNVMMAMISD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=NC2=NN=C(C=C2)Cl)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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